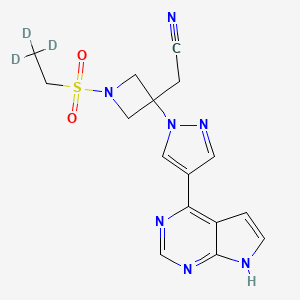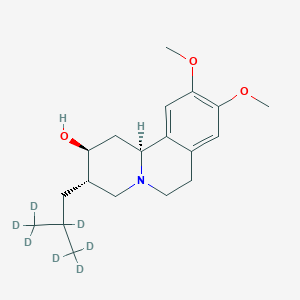![molecular formula C42H32O10 B12429098 4-[3-(3,5-Dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol](/img/structure/B12429098.png)
4-[3-(3,5-Dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[3-(3,5-Dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol” is a complex organic molecule characterized by multiple hydroxyl groups and benzofuran rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of benzofuran rings and the introduction of hydroxyl groups. A possible synthetic route could involve:
Formation of Benzofuran Rings: This can be achieved through cyclization reactions involving phenolic precursors.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Coupling Reactions: The different phenolic and benzofuran units can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones.
Reduction: Reduction reactions can convert carbonyl groups (if present) to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution may introduce halogens or nitro groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology
Due to its multiple hydroxyl groups, the compound may exhibit antioxidant properties, making it of interest in studies related to oxidative stress and cellular protection.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, with specific properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential molecular targets include enzymes, receptors, and signaling pathways. The hydroxyl groups may allow the compound to act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Resveratrol: A polyphenolic compound with antioxidant properties.
Quercetin: A flavonoid with anti-inflammatory and antioxidant activities.
Curcumin: A polyphenolic compound with anti-inflammatory and anticancer properties.
Uniqueness
The uniqueness of the compound lies in its complex structure, which combines multiple benzofuran rings and hydroxyl groups
Eigenschaften
Molekularformel |
C42H32O10 |
|---|---|
Molekulargewicht |
696.7 g/mol |
IUPAC-Name |
4-[3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C42H32O10/c43-27-8-3-21(4-9-27)1-2-22-13-33(49)39-35(14-22)51-41(23-5-10-28(44)11-6-23)38(39)26-18-34(50)40-36(19-26)52-42(24-7-12-31(47)32(48)17-24)37(40)25-15-29(45)20-30(46)16-25/h1-20,37-38,41-50H |
InChI-Schlüssel |
MZZSUXPEXUEIAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=CC=C(C=C4)O)C5=CC(=C6C(C(OC6=C5)C7=CC(=C(C=C7)O)O)C8=CC(=CC(=C8)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


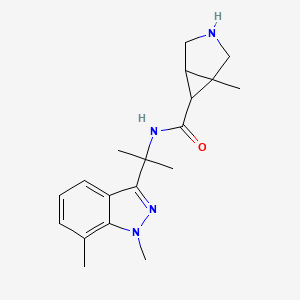
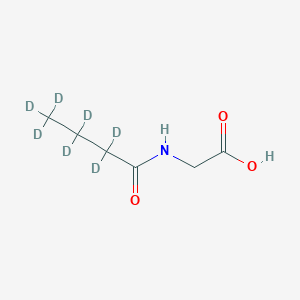
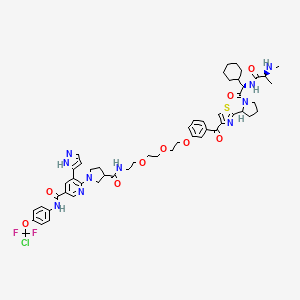
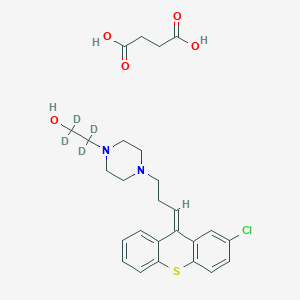
![Olean-12-en-28-oic acid, 27-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3-hydroxy-, [3beta,27(E)]-; (3beta)-27-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxyolean-12-en-28-oic acid](/img/structure/B12429068.png)
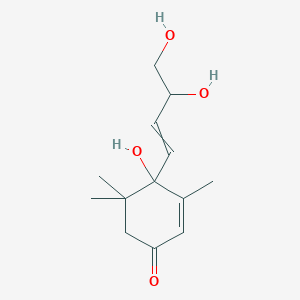
![tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B12429085.png)

